molecular formula C18H18BrNO B5911512 (E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one

Cat. No.: B5911512
M. Wt: 344.2 g/mol
InChI Key: PQRACLYWCMVABI-ACCUITESSA-N
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Description

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one is an organic compound characterized by the presence of a bromophenyl group and a dimethylanilino group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of 4-bromobenzaldehyde with 2,3-dimethylaniline in the presence of a base such as sodium hydroxide. This reaction forms the intermediate (E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-ol.

    Dehydration: The intermediate is then subjected to dehydration using an acid catalyst like sulfuric acid to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: The compound is explored for its use in the synthesis of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-1-(4-chlorophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one: Similar structure with a chlorine atom instead of bromine.

    (E)-1-(4-fluorophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s electronic properties, making it distinct from its chlorine and fluorine analogs.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2,3-dimethylanilino)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO/c1-12-5-4-6-17(14(12)3)20-13(2)11-18(21)15-7-9-16(19)10-8-15/h4-11,20H,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRACLYWCMVABI-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=CC(=O)C2=CC=C(C=C2)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C(=C/C(=O)C2=CC=C(C=C2)Br)/C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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